molecular formula C14H10ClFO B7779341 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone CAS No. 845781-23-9

1-(4-Chloro-3-fluorophenyl)-2-phenylethanone

Cat. No.: B7779341
CAS No.: 845781-23-9
M. Wt: 248.68 g/mol
InChI Key: JETGOFXNIJXWJC-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-2-phenylethanone is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 4-chloro-3-fluorobenzoic acid.

    Reduction: Formation of 1-(4-chloro-3-fluorophenyl)-2-phenylethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to altered cellular processes. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards certain targets, influencing its pharmacological profile.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 2-(4-Chloro-3-fluorophenyl)-1-isopropyl-3-pyrrolidinylamine
  • 4’-Chloro-3’-fluoroacetophenone

Comparison: 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. For example, 3-Chloro-4-fluorophenylboronic acid is primarily used in cross-coupling reactions, while 2-(4-Chloro-3-fluorophenyl)-1-isopropyl-3-pyrrolidinylamine is explored for its pharmacological properties.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c15-12-7-6-11(9-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETGOFXNIJXWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257595
Record name 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-23-9
Record name 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared following the procedure described in Intermediate 13, starting from 4-bromo-1-chloro-2-fluorobenzene, where the crude product was purified by column chromatography (PE: EtOAc=100:1) to afford Intermediate 16 (200 mg, yield 18.2%).
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